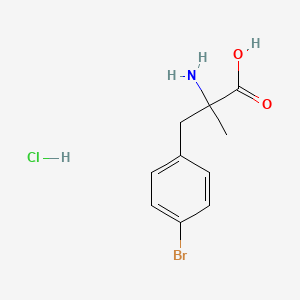

2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of phenylalanine in which the amino acid L-phenylalanine has a bromine atom substituted for carbon 4 . It is also known as (S)-2-Amino-3-(4-bromophenyl)propanoic acid .

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds such as pyrazoline derivatives have been synthesized and characterized using NMR and HPLC . Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has also been reported .Molecular Structure Analysis

The InChI code for the compound is1S/C9H10BrNO2/c10-7-3-1-6 (2-4-7)5-8 (11)9 (12)13/h1-4,8H,5,11H2, (H,12,13)/t8-/m0/s1 . This indicates that the compound has a molecular weight of 244.09 . Physical and Chemical Properties Analysis

The compound is a solid at room temperature and should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

One application involves the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are analogs of aromatic amino acids. These compounds are prepared through electrophilic attack involving synthetic equivalents of [H2NCH2]+ on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, highlighting the compound's utility in producing enantioselectively important biochemicals (Arvanitis et al., 1998).

Synthesis of Tertiary Amino Alcohols

Another application is in the synthesis of tertiary amino alcohols, specifically 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides. These compounds, synthesized via reactions with various Grignard compounds, are considered Trihexyphenidyl analogs, indicating their potential in medicinal chemistry as precursors for drug development (Isakhanyan et al., 2008).

Investigation in Bischler Indole Synthesis

The compound is also used in the Bischler indole synthesis, where cyclization of amino ketones derived from 3,5-dimethoxyaniline and bromophenacyl bromides results in the preferential formation of 2-arylindoles over 3-arylindoles. This showcases its role in synthetic organic chemistry, particularly in the synthesis of indole derivatives (Black et al., 1980).

Antioxidant Activity Studies

In the realm of biological activity, derivatives of 2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride have been synthesized and evaluated for their antioxidant activity. Specifically, quaternary ammonium salts of these derivatives have shown inhibitory activity against superoxide generation in mitochondria, both in liver and transformed tumor tissues in rats, suggesting potential therapeutic applications in managing oxidative stress-related conditions (Kushnir et al., 2015).

Conversion to Cyclic Stabilised Forms

Another study details the conversion of 3-amino-3-vinylpropanoic acid hydrochloride, obtained from the compound, to 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride, a cyclic stabilized form of aspartate 1-semialdehyde hydrochloride. This illustrates its importance in the synthesis of biochemically significant cyclic compounds (Cheung & Shoolingin‐Jordan, 1997).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statement H301, indicating that it is toxic if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

2-amino-3-(4-bromophenyl)-2-methylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXYBBPPRQALDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2598942.png)

![(2E)-N-methyl-4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}formamido)but-2-enamide](/img/structure/B2598943.png)

![[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B2598944.png)

![4-Cyclopropyl-6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2598949.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2598951.png)

![1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2598952.png)

![Potassium;(2,2-difluorospiro[3.3]heptan-6-yl)-trifluoroboranuide](/img/structure/B2598953.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide](/img/structure/B2598955.png)

![5-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2598957.png)

![2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598958.png)